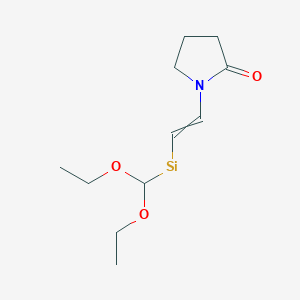
CID 78063953
Description
Based on contextual references, it is likely a secondary metabolite or bioactive compound analyzed via chromatographic and mass spectrometric methods. For instance, highlights its characterization using GC-MS, vacuum distillation fractions, and mass spectral data, suggesting it is a volatile or semi-volatile organic compound .
Properties
Molecular Formula |
C11H19NO3Si |
|---|---|
Molecular Weight |
241.36 g/mol |
InChI |
InChI=1S/C11H19NO3Si/c1-3-14-11(15-4-2)16-9-8-12-7-5-6-10(12)13/h8-9,11H,3-7H2,1-2H3 |
InChI Key |
CHHXFFOJSPTFBA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(OCC)[Si]C=CN1CCCC1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of CID 78063953 involves specific synthetic routes and reaction conditions. These methods typically include the use of various reagents and catalysts to achieve the desired chemical structure. The exact synthetic route may vary depending on the desired purity and yield of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions carried out in specialized reactors. These methods are designed to maximize efficiency and minimize costs while ensuring the high purity of the final product. The reaction conditions, such as temperature, pressure, and the use of specific catalysts, are carefully controlled to achieve optimal results.
Chemical Reactions Analysis
Types of Reactions: CID 78063953 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the chemical structure of the compound and enhancing its properties for specific applications.
Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are critical factors that influence the outcome of these reactions.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific type of reaction and the reagents used
Scientific Research Applications
CID 78063953 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules. In biology, it may be used in studies involving cellular processes and molecular interactions. In medicine, this compound has potential applications in drug development and therapeutic treatments. Additionally, it is used in various industrial processes, including the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of CID 78063953 involves its interaction with specific molecular targets and pathways within biological systems These interactions can lead to various biochemical effects, depending on the nature of the compound and the context in which it is used
Comparison with Similar Compounds
Table 1: Analytical Profiles of this compound and Analogues
Physicochemical and Bioactivity Comparisons
While direct data for this compound are sparse, its physicochemical properties can be inferred from similar compounds in and :
- Bioactivity : associates "CID" (chemotherapy-induced diarrhea) with clinical interventions, but this is unrelated to the compound. Instead, bioactivities of structural analogues like hibiscus acid (CID 6481826) and quercetin (CID 5280343) suggest antioxidant or anti-inflammatory roles, which could be hypothesized for this compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


